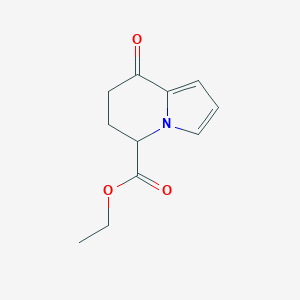

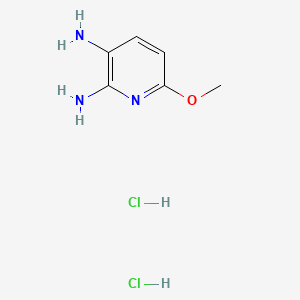

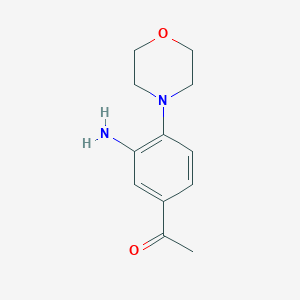

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide is a compound that can be associated with a class of nitrogenous compounds that have been synthesized and studied for various applications, including as inhibitors for certain biological targets. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the piperidine ring and the pyridine moiety are common across the studies. These structural elements are often key in the biological activity of the compounds, as seen in the context of HIV-1 reverse transcriptase inhibitors and Rho kinase inhibitors .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include acylation, deprotection, and salt formation. For instance, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was achieved through a scalable and facile process starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, the synthesis of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors involved the preparation of a series of N-phenyl piperidine analogs, highlighting the versatility of the piperidine ring in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of compounds within this class has been confirmed using various analytical techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), mass spectrometry (MS), and X-ray diffraction. Density functional theory (DFT) calculations are also employed to determine the optimal molecular structure and to compare with experimental data. These studies provide a comprehensive understanding of the molecular geometry, electronic structure, and potential interaction sites of the compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from the synthesis of N-modified 4-aminopyridine-3-carboxylates, where ring transformation reactions were utilized to introduce various amino groups at the 4-position of the pyridine ring. The modification of vicinal positions and the synthesis of bicyclic pyridines demonstrate the chemical versatility and reactivity of the pyridine and piperidine motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are explored through DFT studies, which include the analysis of molecular electrostatic potential and frontier molecular orbitals. These studies reveal important physicochemical properties such as electronic distribution, reactivity, and potential biological interaction sites. The hirshfeld surface analysis and vibrational analysis further contribute to the understanding of intermolecular interactions and the stability of the compounds .

Applications De Recherche Scientifique

PET Tracers for 5-HT1A Receptors

García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides by labeling their 4-nitropyridin-2-yl precursors for PET imaging. These compounds showed high affinity and selectivity towards 5-HT1A receptors, suggesting their utility in neuropsychiatric disorder studies due to their reversible antagonism, high brain uptake, and stability (García et al., 2014).

Hydrogen Bonding Studies

Smith and Wermuth (2010) explored the hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, showing the structural versatility of piperidine derivatives in forming hydrogen-bonded structures. This work underscores the utility of such compounds in molecular assembly and the design of crystal structures (Smith & Wermuth, 2010).

Antileukemic Activity

Vinaya et al. (2011) synthesized novel 4‐(3‐(piperidin‐4‐yl)propyl)piperidine derivatives to explore their anticancer effects. Some derivatives exhibited significant antiproliferative activity against human leukemia cells, suggesting the therapeutic potential of piperidine derivatives in cancer treatment (Vinaya et al., 2011).

Inhibitors of Soluble Epoxide Hydrolase

Londregan et al. (2018) identified N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 mRNA translation. This discovery presents a new avenue for the development of therapeutics targeting cardiovascular diseases (Londregan et al., 2018).

Synthesis and Bioactivity Studies

Khatiwora et al. (2013) synthesized metal complexes of new benzamides derived from piperidine and evaluated their antibacterial activities. This study highlights the role of piperidine derivatives in the development of new antimicrobial agents (Khatiwora et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-10(16)8-3-6-14(7-4-8)11-9(15(17)18)2-1-5-13-11/h1-2,5,8H,3-4,6-7H2,(H2,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCLFDYHPORJNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384461 |

Source

|

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

668462-40-6 |

Source

|

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)